![molecular formula C36H34S2Si2 B14198792 [Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) CAS No. 922508-52-9](/img/structure/B14198792.png)
[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) is an organic compound that belongs to the class of pentacene derivatives. Pentacene derivatives are known for their applications in organic electronics due to their excellent charge transport properties. This particular compound features a pentacene core with thiene and trimethylsilane substituents, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) typically involves the functionalization of the pentacene core. One common method includes the use of trialkylsilylethynyl groups to improve solubility and processability. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as solution-phase synthesis, where the reactants are dissolved in a suitable solvent and reacted under controlled conditions. The product is then purified through techniques like recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation or other substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen, peroxides
Reduction: Lithium aluminum hydride
Substitution: Halogens, palladium catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the pentacene core .
Scientific Research Applications
[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for use in drug delivery systems.
Industry: Utilized in the fabrication of organic thin-film transistors (OTFTs) and other electronic devices.
Mechanism of Action
The mechanism of action of [Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) involves its ability to facilitate charge transport in organic electronic devices. The molecular targets include the active sites in organic semiconductors, where the compound can enhance charge mobility and stability. The pathways involved often include π-π stacking interactions and the formation of conductive pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,13-Bis(triisopropylsilylethynyl)pentacene
- 5,14-Bis(triethylsilylethynyl)pentacene
- 6,13-Bis(triethylsilylethynyl)pentacene
Uniqueness
[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) is unique due to its specific substituents, which enhance its solubility and stability compared to other pentacene derivatives. This makes it particularly suitable for applications in organic electronics where these properties are crucial .
Properties
CAS No. |
922508-52-9 |
|---|---|
Molecular Formula |
C36H34S2Si2 |
Molecular Weight |
587.0 g/mol |
IUPAC Name |
trimethyl-[5-[13-(5-trimethylsilylthiophen-2-yl)pentacen-6-yl]thiophen-2-yl]silane |
InChI |
InChI=1S/C36H34S2Si2/c1-39(2,3)33-17-15-31(37-33)35-27-19-23-11-7-9-13-25(23)21-29(27)36(32-16-18-34(38-32)40(4,5)6)30-22-26-14-10-8-12-24(26)20-28(30)35/h7-22H,1-6H3 |
InChI Key |
VJCRIVNFEJHJCY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(S1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=C(S7)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)
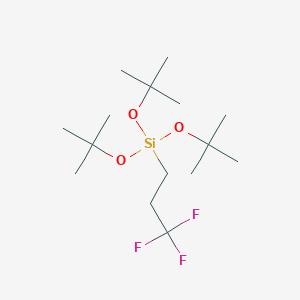

![Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-](/img/structure/B14198733.png)
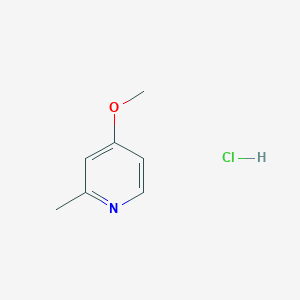
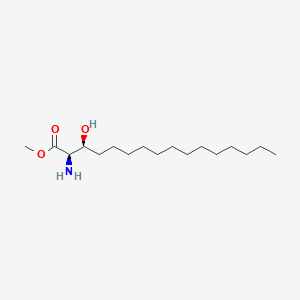
![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)
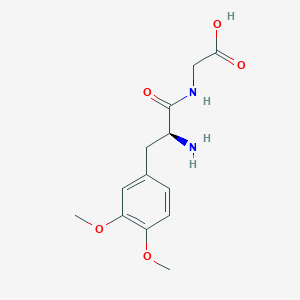
![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)
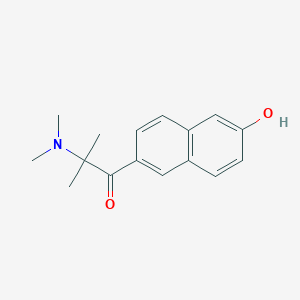
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
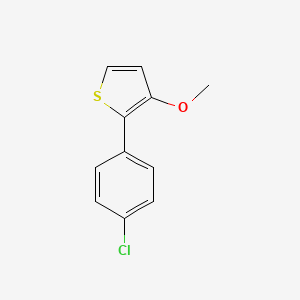
![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)
